3-(4-ethoxyphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
This compound is a pyridazine derivative featuring a 4-ethoxyphenyl substituent at position 3 and a sulfanyl-linked 1,2,4-oxadiazole moiety at position 4. The oxadiazole ring is further substituted with a thiophen-2-yl group, contributing to its electronic and steric profile.
Properties
IUPAC Name |
5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-2-24-14-7-5-13(6-8-14)15-9-10-18(22-21-15)27-12-17-20-19(23-25-17)16-4-3-11-26-16/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZMFFHYPDPNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.
Introduction of the Ethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Formation of the Thienyl-Oxadiazole Moiety: This can be synthesized through the reaction of thienyl derivatives with nitrile oxides, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thienyl and oxadiazole moieties can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been evaluated for its potential as an antimicrobial agent. A study demonstrated that derivatives of similar structures exhibited significant antibacterial and antifungal activities, which suggests that the compound may also possess similar properties due to its structural analogies with known bioactive compounds .
Antimicrobial Activity
Research indicates that compounds containing thiophene and oxadiazole rings have shown promising results against various pathogens. For instance, derivatives of 3-(thiophen-2-yl)-1,2,4-oxadiazole have been synthesized and tested for their antimicrobial efficacy, showing potential against resistant strains of bacteria . The presence of the ethoxyphenyl group may enhance lipophilicity, facilitating better membrane penetration and bioavailability.
Drug Design and Development
The pyridazine scaffold is recognized for its role in drug design due to its ability to engage in intramolecular hydrogen bonding, which can stabilize drug-receptor interactions . Compounds based on this scaffold have been explored as splicing modulators for therapeutic applications in diseases like spinal muscular atrophy (SMA) and Huntington’s disease . The specific derivative discussed may serve as a lead compound for further optimization in these therapeutic areas.
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the phenyl and oxadiazole rings. Key comparisons include:
Biological Activity
The compound 3-(4-ethoxyphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a novel pyridazine derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 357.43 g/mol. The structure features a pyridazine core substituted with an ethoxyphenyl group and a thiophenyl oxadiazole moiety, which may contribute to its unique biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives containing similar structural features have shown significant activity against various pathogens. In vitro evaluations indicated that compounds with thiophene and oxadiazole moieties possess strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |
| Escherichia coli | 0.5 - 1.0 | Bactericidal |
Anticancer Activity
The compound's anticancer potential is also noteworthy. Studies have demonstrated that similar pyridazine derivatives exhibit cytotoxic effects on cancer cell lines such as HepG2 and MCF7. Mechanisms of action may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, the compound may exhibit anti-inflammatory effects. Research suggests that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response .
The precise mechanism of action for 3-(4-ethoxyphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is not fully elucidated; however, it is hypothesized to interact with specific biological targets through hydrogen bonding and π-stacking interactions due to its aromatic nature. The presence of the ethoxy group may enhance lipophilicity, aiding in cellular membrane penetration .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Antimicrobial Study : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity, revealing that compounds with thiophene rings exhibited enhanced efficacy against gram-positive bacteria compared to their analogs lacking such features .
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines, finding that certain substitutions led to increased potency against HepG2 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
